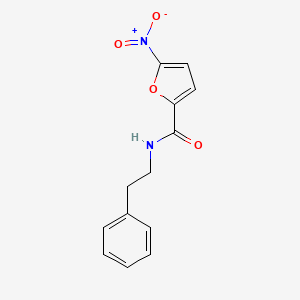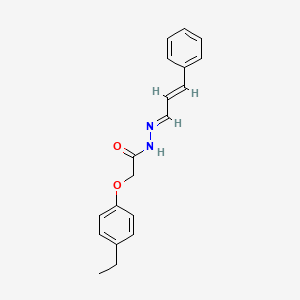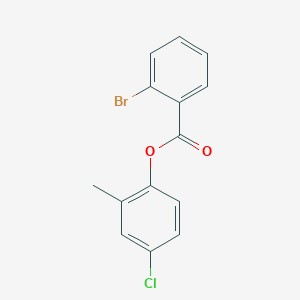
5-nitro-N-(2-phenylethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-nitro-N-(2-phenylethyl)-2-furamide belongs to the class of nitrofurans, which are known for their diverse biological activities and applications in pharmaceutical chemistry. Research has extensively explored the synthesis, structural characterization, and analysis of nitrofuran derivatives due to their potential in drug design and therapeutic applications.
Synthesis Analysis
The synthesis of nitrofuran derivatives, including compounds similar to 5-nitro-N-(2-phenylethyl)-2-furamide, typically involves multi-step organic reactions. These processes often start with the preparation of furan rings followed by nitration and subsequent modifications to introduce the desired functional groups (Rahmani et al., 2017).
Molecular Structure Analysis
The molecular structure of nitrofuran derivatives is characterized using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. These analyses reveal the spatial arrangement of atoms, molecular geometry, and the influence of nitro and furan groups on the overall structure (Rahmani et al., 2017).
Chemical Reactions and Properties
Nitrofuran derivatives undergo various chemical reactions, including photolysis and reactions with other compounds, leading to the formation of new derivatives with potential biological activities. The presence of the nitro group and furan ring influences the reactivity and interaction of these compounds with biological targets (Powers, 1971).
Physical Properties Analysis
The physical properties of nitrofuran derivatives, such as solubility, melting points, and thermal stability, are critical for their pharmaceutical applications. These properties are determined using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Prabukanthan et al., 2021).
Scientific Research Applications
Antibacterial and Antifungal Activities
5-nitro-N-(2-phenylethyl)-2-furamide and its derivatives have shown significant potential in antibacterial and antifungal applications. Studies have found that compounds like phenylthio- and phenyl-5-nitro-2-furoates, which share a structural similarity to 5-nitro-N-(2-phenylethyl)-2-furamide, possess strong antibacterial activities against various strains. These compounds have been synthesized and evaluated for their effectiveness in inhibiting microbial growth, offering a promising avenue for the development of new antibacterial agents (Niwa et al., 2007). Additionally, derivatives such as 5-phenyl-2-furamidines have been studied for their potential antidepressant activities, indicating a broad spectrum of pharmacological applications beyond antimicrobial effects (Pong et al., 1984).
Antiviral and Antiparasitic Potential
Research into nitroheterocyclic drugs has highlighted the broad-spectrum activity of 5-nitrofurans against various protozoan and bacterial infections. This class of compounds, including those structurally related to 5-nitro-N-(2-phenylethyl)-2-furamide, has been employed in the treatment of diseases such as giardiasis, trichomoniasis, and amebiasis. The chemical, chemotherapeutic, and toxicological properties of these compounds have been extensively characterized, revealing their potential as therapeutic agents against a variety of infectious diseases (Raether & Hänel, 2003).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of 5-nitro-N-(2-phenylethyl)-2-furamide and its analogs have been subjects of considerable interest in the field of organic chemistry. Studies have focused on understanding the reaction mechanisms, synthesizing new derivatives, and exploring their potential applications in various fields. For example, the reduction of nitrofuran derivatives to amine derivatives has been studied to understand the chemical transformations these compounds undergo and their potential applications in the development of new chemical entities (Tatsumi et al., 1976).
Photolysis and Environmental Impact
The environmental fate of 5-nitro-N-(2-phenylethyl)-2-furamide and related compounds has been explored through studies on their photolysis. Research has shown that these compounds can undergo photolytic degradation, leading to the formation of products with potentially different biological activities and environmental impacts. Understanding these processes is crucial for assessing the ecological safety and biodegradability of nitrofuran-based compounds (Powers, 1971).
properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(11-6-7-12(19-11)15(17)18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKVNWXSVBJHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)


![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)



![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)
